2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid

Overview

Description

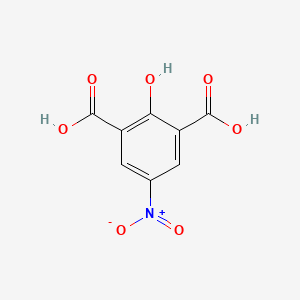

2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C₈H₅NO₇ It is a derivative of benzene, characterized by the presence of hydroxyl, nitro, and carboxylic acid functional groups

Mechanism of Action

Target of Action

The primary targets of 2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid are currently unknown . The compound is used for research purposes and may have potential applications in pharmaceutical testing .

Mode of Action

It can be inferred from the general mechanism of electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, presence of other molecules, and the specific cellular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid typically involves the nitration of 2-hydroxyisophthalic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

Substitution: Reagents like halogens, sulfonic acids, and alkylating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of 2-hydroxy-5-aminobenzene-1,3-dicarboxylic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

5-Nitroisophthalic acid: Similar structure but lacks the hydroxyl group.

2-Hydroxyisophthalic acid: Similar structure but lacks the nitro group.

Phthalic acid derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid is unique due to the presence of both hydroxyl and nitro groups, which impart distinct chemical properties and reactivity.

Biological Activity

2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid, with the molecular formula C₈H₅NO₇, is an organic compound featuring hydroxyl, nitro, and carboxylic acid functional groups. Its unique structure allows for various chemical reactions and potential biological activities, making it a subject of interest in medicinal chemistry and biological research.

The biological activity of this compound is not yet fully understood. However, it is hypothesized that the compound may exhibit antimicrobial and anti-inflammatory properties due to its functional groups. The primary targets of action remain unidentified, but its mechanism could involve electrophilic aromatic substitution reactions, which are common in compounds with similar structures.

Cytotoxic Activity

Recent investigations into related compounds have highlighted their potential cytotoxic effects against cancer cell lines. For example, a study involving bioactive compounds from Streptomyces sp. indicated that certain dicarboxylic acids exhibited cytotoxicity towards HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The IC50 values for these compounds suggested a concentration-dependent efficacy against malignant cells while showing reduced toxicity towards normal cell lines . This suggests that this compound may also have similar properties worth exploring.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights. Below is a summary table illustrating the cytotoxic effects observed in related studies:

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Effect on Normal Cells | Effect on Cancer Cells |

|---|---|---|---|---|

| DMEHE (from Streptomyces sp.) | HepG2 | 42 | Low (IC50 > 500) | High |

| DMEHE (from Streptomyces sp.) | MCF-7 | 100 | Low (IC50 > 250) | Moderate |

| This compound | TBD | TBD | TBD | TBD |

Potential Applications

The unique structure of this compound suggests several potential applications:

- Medicinal Chemistry : As a scaffold for drug development targeting specific diseases.

- Antimicrobial Agents : Investigating its efficacy against various bacterial strains.

- Cancer Research : Exploring its cytotoxic effects on different cancer cell lines.

Properties

IUPAC Name |

2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO7/c10-6-4(7(11)12)1-3(9(15)16)2-5(6)8(13)14/h1-2,10H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPKVXMBLCQDPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512507 | |

| Record name | 2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67294-53-5 | |

| Record name | 2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.